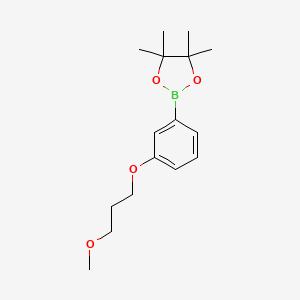
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one is a chemical compound with a complex structure that includes dichloro, methoxyphenyl, and methylpyrazinone groups
Méthodes De Préparation
The synthesis of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step may involve coupling reactions using reagents like palladium catalysts.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can be compared with similar compounds such as:
3,5-Dichloro-6-phenyl-1-methylpyrazin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and applications.
3,5-Dichloro-6-(2-hydroxyphenyl)-1-methylpyrazin-2(1H)-one:
3,5-Dichloro-6-(2-methoxyphenyl)-1-ethylpyrazin-2(1H)-one: Has an ethyl group instead of a methyl group, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10Cl2N2O2 |
|---|---|
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
3,5-dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-9(10(13)15-11(14)12(16)17)7-5-3-4-6-8(7)18-2/h3-6H,1-2H3 |
Clé InChI |
IQQCAHPZVHMADR-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


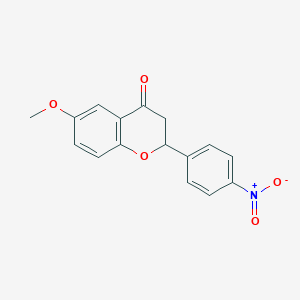

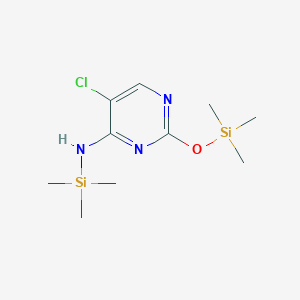
![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)

![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
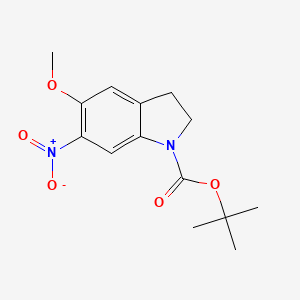
![2-{[6-(Cyclohexylamino)-9-methyl-9H-purin-2-yl]amino}ethan-1-ol](/img/structure/B15063184.png)
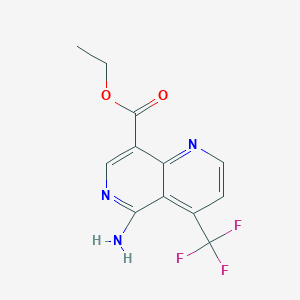
![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)
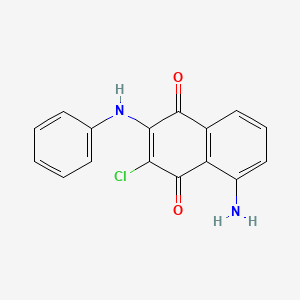

![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
